molecular formula C11H22N2O2 B6143426 methyl 1-(4-aminobutyl)piperidine-4-carboxylate CAS No. 1114824-02-0

methyl 1-(4-aminobutyl)piperidine-4-carboxylate

Cat. No.: B6143426
CAS No.: 1114824-02-0
M. Wt: 214.30 g/mol
InChI Key: MGQGMNHVLWJVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate is a biochemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3. This compound is used in various fields of scientific research, including proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-aminobutyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with 4-aminobutylamine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminobutyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: A related compound used in similar applications but lacks the aminobutyl group.

    Ethyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.

Uniqueness

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate is unique due to its specific structure, which includes both an aminobutyl group and a piperidine ring. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 1-(4-aminobutyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQGMNHVLWJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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